molecular formula C14H13BrN2O3S B296154 N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

Katalognummer B296154
Molekulargewicht: 369.24 g/mol
InChI-Schlüssel: JEAPVNBBUUHZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first developed as an inhibitor of the Raf/MEK/ERK signaling pathway, which is involved in cell growth and proliferation. Sorafenib has since been found to have a wide range of effects on various cellular processes, making it a promising candidate for the treatment of cancer and other diseases.

Wirkmechanismus

Sorafenib exerts its effects through multiple mechanisms, including inhibition of the Raf/MEK/ERK signaling pathway, VEGF and PDGF receptor tyrosine kinases, and other kinases such as c-KIT and FLT3. These inhibitory effects lead to decreased cell growth and proliferation, inhibition of angiogenesis, and induction of apoptosis in cancer cells. Sorafenib has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Sorafenib has been shown to have a wide range of effects on various cellular processes and pathways. In addition to its inhibitory effects on the Raf/MEK/ERK signaling pathway and other kinases, it has been found to affect mitochondrial respiration, glucose metabolism, and autophagy. Sorafenib has also been shown to modulate the tumor microenvironment, including the immune system and stromal cells.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with known mechanisms of action and pharmacokinetics. It is also commercially available and relatively affordable. However, Sorafenib has some limitations as well. Its effects can be cell type-specific, and its efficacy may be influenced by factors such as tumor heterogeneity and resistance mechanisms. Sorafenib can also have off-target effects, which may complicate interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that can enhance its anticancer activity and overcome resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to Sorafenib and guide patient selection. Additionally, there is ongoing research into the use of Sorafenib for the treatment of other diseases, such as hepatitis C and renal cell carcinoma.

Synthesemethoden

The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromophenylamine with 2-chloro-N-methyl-N-(methylsulfonyl)acetamide to form an intermediate compound. This is then reacted with 4-chlorobenzoyl chloride to form the final product, Sorafenib. The synthesis process has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent inhibitory effects on the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Sorafenib has also been found to inhibit other kinases and cellular processes, including angiogenesis and apoptosis, which are also important in cancer development and progression.

Eigenschaften

Molekularformel

C14H13BrN2O3S

Molekulargewicht

369.24 g/mol

IUPAC-Name

N-(4-bromophenyl)-2-(methanesulfonamido)benzamide

InChI

InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)14(18)16-11-8-6-10(15)7-9-11/h2-9,17H,1H3,(H,16,18)

InChI-Schlüssel

JEAPVNBBUUHZJQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.